molecular formula C6H4BrN3O B2542232 5-Bromo-[1,3]oxazolo[5,4-b]pyridin-2-amine CAS No. 1256804-19-9

5-Bromo-[1,3]oxazolo[5,4-b]pyridin-2-amine

Cat. No.: B2542232
CAS No.: 1256804-19-9
M. Wt: 214.022
InChI Key: AUFBZOBAJNXOGL-UHFFFAOYSA-N
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Description

5-Bromo-[1,3]oxazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-[1,3]oxazolo[5,4-b]pyridin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the bromination of [1,3]oxazolo[5,4-b]pyridin-2-amine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-[1,3]oxazolo[5,4-b]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted oxazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-[1,3]oxazolo[5,4-b]pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-[1,3]oxazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-[1,3]oxazolo[5,4-b]pyridin-2-amine
  • 5-Fluoro-[1,3]oxazolo[5,4-b]pyridin-2-amine
  • 5-Iodo-[1,3]oxazolo[5,4-b]pyridin-2-amine

Uniqueness

5-Bromo-[1,3]oxazolo[5,4-b]pyridin-2-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to molecular targets compared to its chloro, fluoro, or iodo analogs .

Properties

IUPAC Name

5-bromo-[1,3]oxazolo[5,4-b]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFBZOBAJNXOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=C(O2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256804-19-9
Record name 5-bromo-[1,3]oxazolo[5,4-b]pyridin-2-amine
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